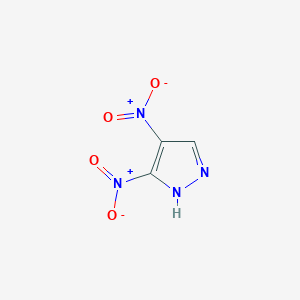
4-Hydroxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxynicotinonitrile, also known as 4-oxo-1,4-dihydropyridine-3-carbonitrile, is an organic compound with the molecular formula C6H4N2O. It is a white or off-white solid with a melting point of approximately 162-165°C. This compound is soluble in most organic solvents, such as dimethyl sulfoxide, dimethyl formamide, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: A commonly used preparation method for 4-Hydroxynicotinonitrile involves the reaction of hydrogen cyanide with 2-aminopyridone under the catalysis of dimethyl sulfoxide (DMSO). The specific steps are as follows:
- Dissolve 2-aminopyridone in DMSO.
- Add hydrogen cyanide at low temperature and stir the reaction.
- After the reaction is completed, process and purify the reaction solution to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxo-compounds.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and alcohols are often employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce various hydroxylated compounds .
Scientific Research Applications
4-Hydroxynicotinonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 4-Hydroxynicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Hydroxy-3-pyridinecarbonitrile
- 4-Hydroxypyridine-3-carbonitrile
- Nicotinonitrile, 4-hydroxy-
Comparison: 4-Hydroxynicotinonitrile is unique due to its specific structural features, such as the presence of both hydroxyl and nitrile groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound often exhibits higher reactivity and specificity in its interactions .
Properties
IUPAC Name |
4-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWFOMHWZIAEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 4-hydroxynicotinonitrile in medicinal chemistry?
A: this compound serves as a vital building block in the synthesis of various adenosine receptor ligands. [] Adenosine receptors are important drug targets involved in a wide range of physiological processes, making this compound and its derivatives valuable for potential therapeutic applications.
Q2: What synthetic route was employed to produce 2-amino-4-hydroxynicotinonitrile in the provided research?
A: The research outlines a three-step synthetic approach for producing 2-amino-4-hydroxynicotinonitrile: substitution, cyclization, and hydrolysis. [] While the specific reagents and conditions are not detailed in the abstract, this suggests a controlled and potentially scalable method for producing this important intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)
![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)


![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)








